[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

Bioanalysis LC-MS/MS Method Development Stable Isotope Labeling

[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is a stable isotope-labeled (deuterated) acyclic nucleoside phosphonate intermediate. It is primarily utilized as a key building block in the synthesis of Tenofovir Alafenamide-d5 Fumarate, a deuterated prodrug.

Molecular Formula C15H18N5O4P
Molecular Weight 368.34 g/mol
Cat. No. B15598651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5
Molecular FormulaC15H18N5O4P
Molecular Weight368.34 g/mol
Structural Identifiers
InChIInChI=1S/C15H18N5O4P/c1-11(7-20-9-19-13-14(16)17-8-18-15(13)20)23-10-25(21,22)24-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,22)(H2,16,17,18)/t11-/m1/s1/i2D,3D,4D,5D,6D
InChIKeyITAMCOCNZJPJDF-GVOAAGOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5: A Deuterated Intermediate for Tenofovir Alafenamide-d5 Synthesis


[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is a stable isotope-labeled (deuterated) acyclic nucleoside phosphonate intermediate. It is primarily utilized as a key building block in the synthesis of Tenofovir Alafenamide-d5 Fumarate, a deuterated prodrug . This compound features a deuterium-labeled phenyl ring, resulting in a molecular formula of C₁₅H₁₃D₅N₅O₄P and a molecular weight of 368.34 g/mol . As a research chemical, it is supplied with a purity typically ≥95% and is intended for use in analytical method development and as an internal standard .

Why Unlabeled or Alternatively Labeled Tenofovir Intermediates Cannot Replace [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5


Substituting this deuterated intermediate with its unlabeled counterpart (C₁₅H₁₈N₅O₄P, MW 363.31) or with alternative deuterium-labeled versions (e.g., -d6 or -d7) introduces significant variability in quantitative LC-MS/MS workflows. The specific +5 Da mass shift from the deuterated phenyl ring is essential for achieving baseline chromatographic separation and for avoiding isotopic cross-talk with the analyte of interest, which would otherwise compromise assay accuracy and precision [1][2]. Furthermore, the location of the deuterium label on the phenyl ring, as opposed to the aliphatic chain, may offer distinct advantages in metabolic stability and the interpretation of fragmentation patterns during method development [3][4].

Quantitative Evidence for Selecting [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5


Isotopic Purity and Molecular Weight Precision for LC-MS/MS Quantification

The compound's defined molecular weight of 368.34 g/mol, corresponding to a +5 Da mass shift from its unlabeled counterpart (C₁₅H₁₈N₅O₄P, MW 363.31), provides a clear and distinct signal in mass spectrometry [1]. This specific mass difference is critical for minimizing isotopic interference and ensuring accurate quantification, a performance metric not guaranteed with alternative internal standards like Tenofovir-d6 (MW 293.3) which may exhibit different chromatographic behavior and matrix effects .

Bioanalysis LC-MS/MS Method Development Stable Isotope Labeling

Specified Chemical Purity for Reliable and Reproducible Synthesis

Commercially, [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is supplied with a typical purity of ≥95% (HPLC) . This level of purity is essential for its use as a key intermediate in the multi-step synthesis of Tenofovir Alafenamide-d5 Fumarate, where impurities could lead to unwanted side products and reduced yield of the final labeled prodrug. In contrast, generic or less rigorously characterized deuterated analogs may have lower or unspecified purity, introducing variability and risk into the synthetic process .

Chemical Synthesis Process Chemistry Quality Control

Validated Use as a Stable Isotope-Labeled Internal Standard in Bioanalysis

Deuterated internal standards like d5-tenofovir (a downstream product derived from this intermediate) are the gold standard for correcting matrix effects in LC-MS/MS, a technique where co-eluting biological components can suppress or enhance analyte ionization [1]. While a direct head-to-head comparison for this specific intermediate is not available in public literature, the use of TAF-d5 and TNF-d7 as internal standards in validated LC-MS/MS methods for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma demonstrates the proven efficacy of this labeling strategy [2]. The matrix factor for tenofovir in plasma, when corrected by a deuterated internal standard, can be maintained near 1 (range 0.975-0.992), confirming effective compensation [3].

Pharmacokinetics Bioequivalence Studies LC-MS/MS

Optimal Research and Industrial Applications for [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5


Synthesis of Tenofovir Alafenamide-d5 Fumarate for Bioanalytical Method Development

As a direct precursor, [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is the chemically defined starting point for synthesizing Tenofovir Alafenamide-d5 Fumarate, a labeled internal standard used to quantify Tenofovir Alafenamide (TAF) in plasma and tissues . Its specific deuterium placement on the phenyl ring ensures the final internal standard has a mass shift that is distinct from the parent drug and its metabolites, a crucial factor for developing robust and specific LC-MS/MS assays as demonstrated in validated methods [1].

Impurity Profiling and Quality Control in Tenofovir Alafenamide Drug Substance Production

This deuterated intermediate serves as a high-purity reference standard (≥95%) for identifying and quantifying related process impurities or degradants in Tenofovir Alafenamide drug substance . Its use in quality control (QC) laboratories supports Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions by providing a stable, well-characterized marker for method validation and routine monitoring .

Metabolic and Pharmacokinetic (PK) Tracer Studies

The compound can be used to generate stable isotope-labeled analogs of Tenofovir for use as tracers in in vitro and in vivo metabolic studies. The incorporation of five deuterium atoms allows researchers to track the conversion of prodrugs to the active metabolite, Tenofovir diphosphate, using mass spectrometry, as exemplified by studies employing d5-tenofovir as an internal standard to quantify tenofovir diphosphate formation in hepatocytes [2]. This enables precise measurement of drug activation rates under various conditions.

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